

Application Notes: Studying the Reaction Kinetics of Chlorine Nitrate

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Compound of Interest

Compound Name: Chlorine nitrate

Cat. No.: B078553

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Introduction

Chlorine nitrate (ClONO_2) is a crucial reservoir species in the stratosphere, sequestering both chlorine and nitrogen radicals that are involved in catalytic ozone depletion cycles.^[1] The formation and destruction of ClONO_2 are key processes that influence the concentration of ozone-depleting substances. Studying the kinetics of its reactions is vital for accurately modeling atmospheric chemistry and understanding the impact of anthropogenic emissions on the ozone layer. The primary reactions of interest include its formation from chlorine monoxide (ClO) and nitrogen dioxide (NO_2), its photolysis, and its heterogeneous reactions with species like hydrogen chloride (HCl) and water (H_2O) on aerosol surfaces.^[2]

Experimental Approaches for Kinetic Studies

Due to the high reactivity and short lifetimes of the species involved, studying **chlorine nitrate** kinetics requires specialized techniques capable of monitoring reactions on millisecond timescales.^{[3][4]} The most common and effective methods are fast-flow and stopped-flow techniques, often coupled with sensitive detection methods like mass spectrometry or absorption spectroscopy.^[3]

- **Fast-Flow/Discharge-Flow Technique:** In this method, reactants are introduced into a flow tube at specific points. The position along the tube corresponds to a specific reaction time, allowing for the spatial measurement of reactant and product concentrations. A movable detector, often a mass spectrometer, samples the gas mixture at various points along the

tube to generate a concentration-time profile. This technique is highly effective for studying gas-phase reactions under controlled temperature and pressure.[5]

- **Stopped-Flow Technique:** This method is ideal for rapid solution-phase or gas-phase reactions.[3] Reactant solutions are loaded into separate syringes and are rapidly driven into a high-efficiency mixing chamber.[6][7] The newly mixed solution flows into an observation cell, where a property proportional to the concentration of a reactant or product (e.g., light absorbance or fluorescence) is monitored.[3] The flow is then abruptly stopped, and the subsequent change in the signal is recorded over time, allowing for the determination of the reaction rate.[3][7] This technique is particularly useful for reactions with half-lives in the millisecond range.[4]
- **Laser Flash Photolysis:** This technique is used to study reactions involving photolabile species. A short, intense laser pulse is used to generate a reactive species (e.g., a radical). The subsequent decay of this species or the formation of products is then monitored over time, typically by resonance fluorescence or absorption spectroscopy. This method is essential for determining photolysis rates and studying radical-molecule reactions.[8]

Quantitative Data on Chlorine Nitrate Reactions

The following tables summarize key kinetic data for important atmospheric reactions involving **chlorine nitrate**.

Table 1: Formation of **Chlorine Nitrate** ($\text{ClO} + \text{NO}_2 + \text{M} \rightarrow \text{ClONO}_2 + \text{M}$)

This termolecular reaction is the primary formation pathway for **chlorine nitrate** in the stratosphere. Its rate is dependent on temperature and the concentration of a third body (M), typically N_2 or O_2 .

Third Body (M)	Temperature (K)	Pressure (Torr)	Rate Constant, k ($\text{cm}^6 \text{ molecule}^{-2} \text{ s}^{-1}$)	Reference
He	300	-	$(0.83 \pm 0.12) \times 10^{-31}$	[5]
N ₂	297	-	$(1.52 \pm 0.23) \times 10^{-31}$	[5]
He	248 - 417	1 - 9	Varies with T and P	
N ₂	299 - 417	1 - 6	Varies with T and P	

Table 2: Key Sink Reactions of **Chlorine Nitrate**

These reactions represent the primary gas-phase and heterogeneous pathways for the destruction or conversion of **chlorine nitrate**.

Reaction	A-factor (cm ³ molecule ⁻¹ s ⁻¹)	E/R (K)	Temperature (K)	Notes	Reference
ClONO ₂ + O → Products	2.1 x 10 ⁻¹²	1370	230 - 300	Gas-phase reaction.	
ClONO ₂ + OH → Products	1.19 x 10 ⁻¹²	-333	246 - 387	Gas-phase reaction.[5]	[5]
ClONO ₂ + Cl → Products	8.0 x 10 ⁻¹²	1620	220 - 296	Gas-phase reaction.	
ClONO ₂ + H ₂ O → HOCl + HNO ₃	-	-	< 200	Heterogeneous reaction on liquid sulfuric acid. Reaction probability (γ) approaches 0.01.	[9]
ClONO ₂ + HCl → Cl ₂ + HNO ₃	-	-	< 200	Heterogeneous reaction on liquid sulfuric acid. Reaction probability (γ) is in the order of a few tenths.	[10]

Table 3: Photolysis of **Chlorine Nitrate**

Photodissociation is a major sink for ClONO₂ in the sunlit stratosphere. The rate of photolysis (J) depends on the absorption cross-section, the quantum yield, and the actinic flux.[11]

Wavelength Range (nm)	Primary Products	Temperature Dependence	Notes	Reference
196 - 432	Cl + NO ₃	Yes	Absorption cross-sections are temperature-dependent, particularly between 200 K and 296 K.	
> 300	Cl + NO ₃	Yes	This is the dominant channel.	
> 368	ClO + NO ₂	Yes	Minor channel.	

Experimental Protocols

Protocol: Measuring ClO + NO₂ + M Kinetics via Stopped-Flow Absorption Spectroscopy

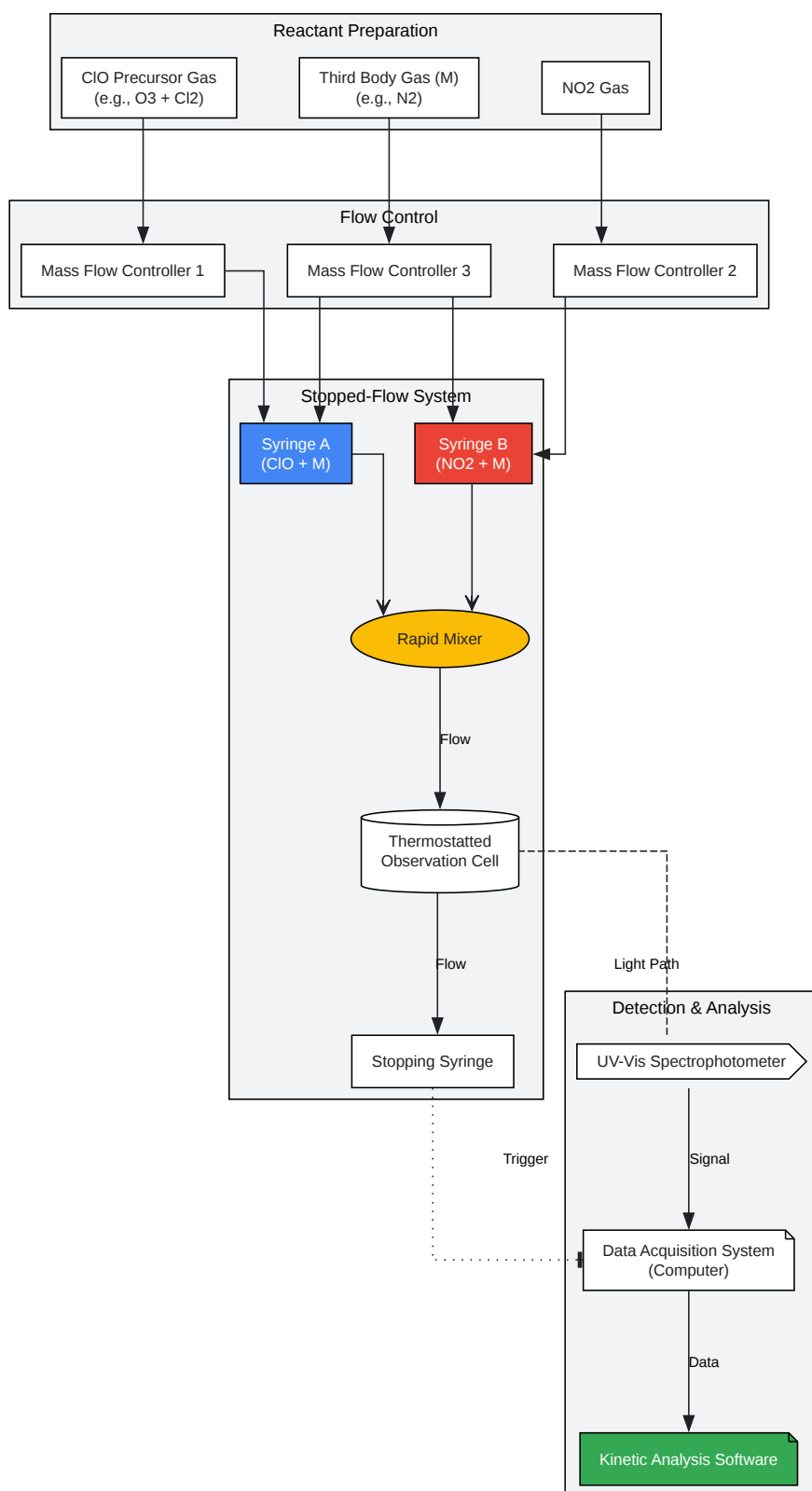
This protocol describes a method to determine the rate constant for the formation of **chlorine nitrate** using a stopped-flow system coupled with a UV-Vis spectrophotometer.

1. Materials and Reagents

- Chlorine monoxide (ClO) precursor (e.g., O₃ and Cl₂)
- Nitrogen dioxide (NO₂) gas
- Inert third body gas (M), such as high-purity Nitrogen (N₂)
- Gas cylinders with regulators
- Mass flow controllers
- Stopped-flow spectrophotometer system[7]

- Gas mixing chamber
- Thermostatted reaction cell

2. Experimental Workflow Diagram



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Caption: Workflow for studying **chlorine nitrate** kinetics using a stopped-flow system.

3. Procedure

- **System Preparation:** Ensure the entire gas handling system, including the stopped-flow apparatus, is leak-tight and has been passivated to minimize wall reactions. Purge the system with the inert third body gas (N_2).
- **Reactant Preparation:**
 - Prepare a dilute mixture of ClO in the third body gas (M) and load it into Syringe A. The concentration should be low enough to ensure pseudo-first-order conditions.
 - Prepare a series of mixtures of NO_2 in the third body gas with varying concentrations and load them into Syringe B. The NO_2 concentration should be in large excess compared to ClO.
- **Temperature Control:** Set the temperature of the observation cell to the desired value for the experiment (e.g., 298 K). Allow the system to equilibrate.
- **Data Acquisition Setup:**
 - Set the spectrophotometer to monitor a wavelength where ClO absorbs strongly, but $ClONO_2$ and NO_2 have minimal interference.
 - Configure the data acquisition software to trigger upon receiving the signal from the stopping syringe and to record the absorbance change over time with high temporal resolution (e.g., every millisecond).
- **Performing a Kinetic Run:**
 - Rapidly depress the drive mechanism to push the contents of Syringe A and Syringe B through the mixer and into the observation cell.^[6]
 - The flow will cease once the stopping syringe is full, which simultaneously triggers the start of data collection.^[7]
 - Record the decay of the ClO absorbance signal as a function of time until the reaction is complete.

- Flush the cell with fresh reactants for the next run. Repeat the measurement multiple times for each NO₂ concentration to ensure reproducibility.
- Varying Conditions: Repeat steps 3-5 for different initial concentrations of NO₂ and at different temperatures to determine the reaction order and the temperature dependence of the rate constant.

4. Data Analysis

- For each kinetic run, the decay of ClO will follow pseudo-first-order kinetics since [NO₂] is in large excess. Plot the natural logarithm of the ClO absorbance (ln[Abs]) versus time.
- The slope of this plot will be equal to the negative pseudo-first-order rate constant, -k'.
- The pseudo-first-order rate constant is related to the second-order rate constant (k) by the equation: $k' = k[\text{NO}_2]$.
- Plot k' versus the concentration of NO₂ for the series of experiments. The slope of this new plot will be the second-order rate constant, k, for the formation of **chlorine nitrate** at that specific temperature and pressure.
- By determining k at various temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to find the activation energy (E_a) for the reaction.

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